molecular formula C8H12N2 B1198762 Phenelzine CAS No. 51-71-8

Phenelzine

Cat. No. B1198762
CAS RN: 51-71-8
M. Wt: 136.19 g/mol
InChI Key: RMUCZJUITONUFY-UHFFFAOYSA-N
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Description

Phenelzine is a monoamine oxidase inhibitor (MAOI) that is used to treat symptoms of atypical depression in adults when other medicines have not been effective . It is a hydrazine derivative drug and is one of the few remaining non-selective monoamine oxidase inhibitors still in regular clinical use .


Molecular Structure Analysis

Phenelzine has a molecular formula of C8H12N2 and a molecular weight of 136.19 g/mol . The IUPAC name for Phenelzine is 2-phenylethylhydrazine .


Chemical Reactions Analysis

Phenelzine, as a phenazine derivative, can differ in its chemical and physical properties based on the type and position of present functional groups . Its oxidation–reduction (redox) and fluorescent properties have attracted increasing attention .


Physical And Chemical Properties Analysis

Phenelzine is a primary amine . It has a similar structure to amphetamine, which explains its effects on the uptake and release of dopamine, noradrenaline, and serotonin .

Scientific Research Applications

1. Neuroprotective Effects

  • Summary of Application : Phenelzine (PLZ) is a monoamine oxidase (MAO)-inhibiting antidepressant with anxiolytic properties. This multifaceted drug has a number of pharmacological and neurochemical effects in addition to inhibition of MAO, and findings on these effects have contributed to a body of evidence indicating that PLZ also has neuroprotective/neurorescue properties .
  • Results or Outcomes : The results indicate that PLZ has neuroprotective/neurorescue properties. These attributes include catabolism to the active metabolite β-phenylethylidenehydrazine (PEH) and effects of PLZ and PEH on the GABA-glutamate balance in the brain, sequestration of reactive aldehydes, and inhibition of primary amine oxidase .

2. Metabolic Effects on High-Sucrose-Drinking Mice

  • Summary of Application : Phenelzine has been suggested to have an antiobesity effect by inhibiting de novo lipogenesis, which led to the investigation of the metabolic effects of oral chronic phenelzine treatment in high-sucrose-drinking mice .
  • Results or Outcomes : The results show that phenelzine did not exert a prominent impact on body adiposity, but restored glycemia and exerted interesting metabolic effects that deserve further studies on the putative impact of phenelzine or other MAO inhibitors on obesity, glucose and lipid homeostasis, and oxidative stress in animal models of obesity and diabetes .

3. Inhibition of Bovine Lung PrAO

  • Summary of Application : Phenelzine has been shown to be a potent inhibitor of bovine lung PrAO in vitro .
  • Results or Outcomes : The results indicate that both PEH and phenelzine inhibit human PrAO in vitro. The use of these drugs may be beneficial in disorders where increased activity and/or expression of PrAO may be a factor .

4. Treatment-Resistant Depression

  • Summary of Application : Phenelzine is a classic monoamine oxidase inhibitor (MAOI) antidepressant that is used in modern psychiatric practice. It is particularly effective in cases of treatment-resistant depression .
  • Results or Outcomes : The use of Phenelzine has been endorsed by more than 70 international experts based on 6 decades of experience. It has been suggested that MAOIs should always be considered in cases of treatment-resistant depression, and prior to electroconvulsive therapy .

5. Neuroprotection

  • Summary of Application : Phenelzine has been shown to have neuroprotective properties in a wide variety of models in vitro and in vivo .
  • Results or Outcomes : The results indicate that Phenelzine has multiple properties that may contribute to neuroprotection/neurorescue .

6. Luminescent Hydrogen–Organic Frameworks

  • Summary of Application : Phenelzine has been used in the development of luminescent hydrogen–organic frameworks .
  • Results or Outcomes : The results show that Phenelzine can contribute to the “turn-off” responsive sensing of propofol .

7. Neuroprotection

  • Summary of Application : Phenelzine has been shown to have neuroprotective properties in a wide variety of models in vitro and in vivo .
  • Results or Outcomes : The results indicate that Phenelzine has multiple properties that may contribute to neuroprotection/neurorescue .

8. Treatment-Resistant Depression

  • Summary of Application : Phenelzine is a classic monoamine oxidase inhibitor (MAOI) antidepressant that is used in modern psychiatric practice. It is particularly effective in cases of treatment-resistant depression .
  • Results or Outcomes : The use of Phenelzine has been endorsed by more than 70 international experts based on 6 decades of experience. It has been suggested that MAOIs should always be considered in cases of treatment-resistant depression, and prior to electroconvulsive therapy .

9. Luminescent Hydrogen–Organic Frameworks

  • Summary of Application : Phenelzine has been used in the development of luminescent hydrogen–organic frameworks .
  • Results or Outcomes : The results show that Phenelzine can contribute to the “turn-off” responsive sensing of propofol .

Safety And Hazards

Phenelzine may cause side effects such as constipation, dry mouth, change in weight, anorgasmia/impotence, nausea, and weight gain . It may also cause drowsiness or dizziness . Occupational exposure to Phenelzine may occur through inhalation and dermal contact with this compound at workplaces where Phenelzine is produced or used . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

2-phenylethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-10-7-6-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUCZJUITONUFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041094
Record name Phenelzine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenelzine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014918
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

BP: 74 °C at 0.1 mm Hg
Record name Phenelzine
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Record name Phenelzine
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Solubility

1.11e+01 g/L
Record name Phenelzine
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Mechanism of Action

The basic mechanism of action of phenelzine acts as an inhibitor and substrate of monoamine oxidase which subsequently causes an elevation in brain levels of catecholamines and serotonin. It also presents a similar structure to amphetamine which explains the effect on the uptake and release of dopamine, noradrenaline, and serotonin. Phenelzine has been reported to inhibit tyrosine aminotransferase, aromatic amino acid decarboxylase, and dopamine B-hydroxylase., The antidepressant phenelzine is a monoamine oxidase inhibitor known to inhibit various other enzymes, among them semicarbazide-sensitive amine oxidase (currently named primary amine oxidase: SSAO/PrAO), absent from neurones but abundant in adipocytes. It has been reported that phenelzine inhibits adipocyte differentiation of cultured preadipocytes. To further explore the involved mechanisms, our aim was to study in vitro the acute effects of phenelzine on de novo lipogenesis in mature fat cells. Therefore, glucose uptake and incorporation into lipid were measured in mouse adipocytes in response to phenelzine, other hydrazine-based SSAO/PrAO-inhibitors, and reference agents. None of the inhibitors was able to impair the sevenfold activation of 2-deoxyglucose uptake induced by insulin. Phenelzine did not hamper the effect of lower doses of insulin. However, insulin-stimulated glucose incorporation into lipids was dose-dependently inhibited by phenelzine and pentamidine, but not by semicarbazide or BTT2052. In contrast, all these SSAO/PrAO inhibitors abolished the transport and lipogenesis stimulation induced by benzylamine. These data indicate that phenelzine does not inhibit glucose transport, the first step of lipogenesis, but inhibits at 100 uM the intracellular triacylglycerol assembly, consistently with its long-term anti-adipogenic effect and such rapid action was not found with all the hydrazine derivatives tested. Therefore, the alterations of body weight control consecutive to the use of this antidepressant drug might be not only related to central effects on food intake/energy expenditure, but could also depend on its direct action in adipocytes. Nonetheless, phenelzine antilipogenic action is not merely dependent on SSAO/PrAO inhibition., Phenelzine (PZ) is a scavenger of the lipid peroxidation (LP)-derived reactive aldehyde 4-hydroxynonenal (4-HNE) due to its hydrazine functional group, which can covalently react with 4-HNE. In this study, /the researchers/ first examined the ability of PZ to prevent the respiratory depressant effects of 4-HNE on normal isolated brain cortical mitochondria. Second, in rats subjected to controlled cortical impact traumatic brain injury (CCI-TBI), /the researchers/ evaluated PZ (10 mg/kg subcutaneously at 15 minutes after CCI-TBI) to attenuate 3-hour post-TBI mitochondrial respiratory dysfunction, and in separate animals, to improve cortical tissue sparing at 14 days. While 4-HNE exposure inhibited mitochondrial complex I and II respiration in a concentration-dependent manner, pretreatment with equimolar concentrations of PZ antagonized these effects. Western blot analysis demonstrated a PZ decrease in 4-HNE in mitochondrial proteins. Mitochondria isolated from peri-contusional brain tissue of CCI-TBI rats treated with vehicle at 15 minutes after injury showed a 37% decrease in the respiratory control ratio (RCR) relative to noninjured mitochondria. In PZ-treated rats, RCR suppression was prevented (P<0.05 versus vehicle). In another cohort, PZ administration increased spared cortical tissue from 86% to 97% (P<0.03). These results suggest that PZ's neuroprotective effect is due to mitochondrial protection by scavenging of LP-derived 4-HNE., Phenelzine is a monoamine oxidase (MAO) inhibitor used in treatment of depression and anxiety disorders. It also elevates brain levels of gamma-aminobutyric acid (GABA) and inhibits primary amine oxidase (PrAO), an enzyme whose activity and/or expression has been reported to be increased in diabetes mellitus, Alzheimer's disease and cardiovascular disorders. Phenelzine is not only an inhibitor of, but also a substrate for, MAO and it has been suggested that an active metabolite, namely beta-phenylethylidenehydrazine (PEH), is responsible for phenelzine's effects on amino acids. PEH is also a strong inhibitor of PrAO but has weak effects on MAO. PEH has a double bond and can thus exist as (E)- and (Z)-geometric isomers, but to date the two isomers have not been compared with regard to their neurochemical effects. /The researchers/ have investigated the effects of phenelzine, (E)- and (Z)-PEH on rat whole brain levels of amino acids, biogenic amine neurotransmitters and methylamine (an endogenous substrate of PrAO). Under the conditions used in the study, (E)- and (Z)-PEH appear to be equivalent in their neurochemical properties. Both PEH isomers and phenelzine produced marked increases in rat brain levels of GABA and alanine while decreasing brain levels of glutamine. Phenelzine increased brain levels of biogenic amine neurotransmitters (noradrenaline, dopamine and serotonin), whereas neither PEH isomer altered levels of these neurotransmitters to a considerable extent. All three drugs significantly increased rat brain levels of methylamine, with (E)- and (Z)-PEH causing a greater increase than phenelzine. These results are discussed in relation to the possible therapeutic applications of these drugs., Multiple sclerosis (MS) and the animal model, experimental autoimmune encephalomyelitis (EAE), are both accompanied by motor and non-motor symptoms. Pathological changes in the activities of key neurotransmitters likely underlie many of these symptoms. We have previously described disturbances in the levels of 5-hydroxytryptamine (5-HT/serotonin), noradrenaline (NE) and ?-aminobutyric acid (GABA) in a mouse model of EAE. The potential therapeutic effect of a drug that targets these three neurotransmitters, the antidepressant and anti-panic drug phenelzine (PLZ), was assessed in mice with MOG(35-55) induced EAE. The neurotransmitter content of EAE and control tissue after PLZ administration was first evaluated by HPLC. The ability of PLZ treatment to modulate EAE disease course and clinical signs was then assessed. Daily PLZ treatment, starting seven days after disease induction, delayed EAE onset, reduced disease severity in the chronic phase and was associated with substantial improvements in exploratory behavior and a novel measure of sickness and/or depression. Upon completion of the experiment, PLZ's effects on histopathological markers of the disease were examined. No differences were observed in T cell infiltration, microglia/macrophage reactivity, demyelination or axonal injury in PLZ-treated spinal cords. However, EAE mice treated with PLZ showed a normalization of 5-HT levels in the ventral horn of the spinal cord that might account for the improvements in behavioral outcomes. These results demonstrate the therapeutic potential of MAO inhibitors such as PLZ in MS. Additionally, the behavioral changes observed in EAE mice indicate that alterations in non-motor or 'affective' measures may be valuable to consider in addition to traditional measures of gross locomotor function., For more Mechanism of Action (Complete) data for Phenelzine (11 total), please visit the HSDB record page.
Record name Phenelzine
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Product Name

Phenelzine

Color/Form

Liquid

CAS RN

51-71-8
Record name Phenelzine
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Record name Phenelzine [INN:BAN]
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Record name Phenelzine
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Melting Point

157-161ºC, Crystals; mp: 174 °C /Phenelzine hydrochloride/, < 25 °C
Record name Phenelzine
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Synthesis routes and methods

Procedure details

To a stirred solution of sodium hydroxide (9.46 g, 236.6 mM) in ethanol (100 mL) at 45° C. was added 2-phenethylhydrazine sulfate salt (27.6 g, 118.3 mM) along with additional ethanol (50 mL). The resulting thick white suspension was stirred for 2 hours. The solids were removed by filtration and washed with ethanol (50 ML). The clear combined filtrates were concentrated to ˜75 mL, and dimethyl-7-chloro-4-hydroxyquinoline-2,3-dicarboxylate (2.50 g, 8.45 mM) was added to give a brown solution. The solution was refluxed for 16 hours during which time a yellow precipitate formed. The suspension was filtered hot and washed with ethanol (50 mL) to give the 2-phenethylhydrazine salt of 7-chloro-1-hydroxy-3-(2-phenethyl)-3,4,5,10-tetrahydropyridazino[4,5-b]quinoline-4,10-dione as a yellow powder (2.90 g). This material was refluxed in glacial acetic acid (50 mL) for 2 hours and, after cooling to room temperature, the resulting suspension was filtered to give a mixture of 7-chloro-1-hydroxy-3-(2-phenethyl)-3,4,5,10-tetrahydropyridazino[4,5-b]quinoline-4,10-dione and the corresponding 2-substituted phenethyl isomer as a yellow solid (2.20 g, 68%). This mixture was stirred in methanol (250 mL) and methyl-D-glucamine solution (15.0 g methyl-D-glucamine in 250 mL water). Choline hydroxide solution (9.0 mL, 50 weight % in water) was then added to give a deep amber solution. This solution was carefully acidified to pH 9 with glacial acetic acid whereupon a yellow precipitate formed. After stirring this yellow suspension for 1 hour, the solids were collected and washed successively with aqueous methanol (50%), methanol/ether and ether to give the title compound (free acid, 1.13 g, 54%) as a yellow powder. The filtrate and washes from this collection were saved for use in Example 15.
Quantity
9.46 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Citations

For This Compound
28,300
Citations
DS Robinson, A Nies, CL Ravaris… - Archives of General …, 1978 - jamanetwork.com
… Clinical response to phenelzine is related to … phenelzine dose is 1 mg/kg body weight per day. These results have delineated the pharmacologic and therapeutic effects of phenelzine …
Number of citations: 168 jamanetwork.com
MR Liebowitz, FM Quitkin, JW Stewart… - Archives of General …, 1984 - jamanetwork.com
… % with phenelzine, 43% with imipramine, and 29% with placebo. At week 6, phenelzine was … Phenelzine was superior to imipramine on the interpersonal sensitivity and paranola factors …
Number of citations: 368 jamanetwork.com
GB Baker, RT Coutts, KF McKenna… - Journal of Psychiatry …, 1992 - ncbi.nlm.nih.gov
Although the non-selective monoamine oxidase inhibitors phenelzine and tranylcypromine have been used for many years, much still remains to be understood about their mechanisms …
Number of citations: 93 www.ncbi.nlm.nih.gov
M Shestatzky, D Greenberg, B Lerer - Psychiatry research, 1988 - Elsevier
Thirteen patients meeting DSM-III criteria for posttraumatic stress disorder participated in a random-assignment, double-blind crossover trial comparing phenelzine (45–75 mg/day) and …
Number of citations: 246 www.sciencedirect.com
TR Kosten, JB Frank, E Dan… - The Journal of …, 1991 - europepmc.org
… phenelzine (N= 19), imipramine (N= 23), and placebo (N= 18). Mean treatment retention was better on phenelzine (… ), but the 44% improvement on phenelzine was greater than the 25% …
Number of citations: 405 europepmc.org
MR Liebowitz, F Schneier, R Campeas… - Archives of General …, 1992 - jamanetwork.com
… treatment with the monoamine oxidase inhibitor phenelzine sulfate, the cardioselective β-… were 64% for phenelzine, 30% for atenolol, and 23% for placebo. Phenelzine was widely …
Number of citations: 656 jamanetwork.com
M Versiani, AE Nardi, FD Mundim, AB Alves… - The British journal of …, 1992 - cambridge.org
… After eight weeks, both active drugs – phenelzine somewhat … phenelzine-treated patients were almost asymptomatic. Moclobemide was, however, much better tolerated than phenelzine. …
Number of citations: 451 www.cambridge.org
JB Frank, TR Kosten, EL Giller Jr… - The American journal of …, 1988 - europepmc.org
… In a double-blind, randomized clinical trial, the efficacy of imipramine and of phenelzine was compared with that of placebo in 34 male veterans with posttraumatic stress disorder (PTSD) …
Number of citations: 384 europepmc.org
CL Ravaris, A Nies, DS Robinson, JO Ives… - Archives of General …, 1976 - jamanetwork.com
… that phenelzine sul¬ fate at a dosage of 60 mg daily is more effective than phenelzine sulfate… In conclusion, the results of this second phenelzine trial adds further evidence that the MAO …
Number of citations: 163 jamanetwork.com
BT Walsh, JW Stewart, SP Roose… - Archives of General …, 1984 - jamanetwork.com
… phenelzine sulfate and 11 received placebo. Although phenelzine's side effects were a problem, the phenelzine-… Five of the nine phenelzine-treated patients ceased binging entirely and …
Number of citations: 228 jamanetwork.com

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